Product packaging for 1-Methyl-2-phenylpiperazine(Cat. No.:CAS No. 5271-28-3)

1-Methyl-2-phenylpiperazine

Cat. No.: B3023066
CAS No.: 5271-28-3
M. Wt: 212.72 g/mol
InChI Key: VKGGPEQUAFQYCN-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Interest in Piperazine (B1678402) Derivatives

The scientific journey into piperazine and its derivatives began with their initial use as anthelmintics, agents that expel parasitic worms. nih.govppm.edu.pl This early pharmacological application sparked broader academic interest in the piperazine scaffold. Researchers soon discovered that this heterocyclic nucleus could be found in a multitude of biologically active compounds, leading to a surge in studies exploring its potential. nih.govppm.edu.plwisdomlib.org The 1950s marked a significant increase in publications on piperazine derivatives as their diverse biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, came to light. nih.govppm.edu.pl This foundational work paved the way for the investigation of more complex derivatives like 1-Methyl-2-phenylpiperazine, as scientists began to understand that the introduction of various substituents onto the piperazine ring could dramatically influence the compound's biological activity and therapeutic potential. nih.govnih.gov

Foundational Importance of this compound in Contemporary Medicinal Chemistry and Chemical Synthesis

In contemporary research, this compound is recognized as a crucial intermediate and a versatile building block in the synthesis of a variety of compounds. chemimpex.comchemimpex.com Its structural framework is a key component in the development of pharmaceutical agents, particularly those targeting the central nervous system (CNS). chemimpex.comresearchgate.net For instance, it serves as a precursor in the synthesis of antidepressants and antipsychotics. chemimpex.com The synthesis of mirtazapine, an antidepressant drug, highlights the importance of phenylpiperazine intermediates. arkat-usa.orggoogle.com

The synthesis of this compound itself has been a subject of research to improve efficiency and selectivity, underscoring its value. arkat-usa.orgsphinxsai.com One reported synthesis method involves the reaction of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine, which can sometimes lead to the formation of the this compound byproduct, indicating the intricacies of controlling regioselectivity in piperazine synthesis. arkat-usa.orgsphinxsai.com

Overview of Key Research Avenues for the Chemical Compound and Its Analogs

The research applications of this compound and its analogs are diverse and continue to expand. Key areas of investigation include:

Pharmaceutical Development: It is a key intermediate in synthesizing various pharmaceutical agents, especially in the development of antidepressants and antipsychotics. chemimpex.com

Neuropharmacology: The compound and its derivatives are used to study the central nervous system, helping to elucidate receptor interactions and mechanisms of action for new drug candidates. chemimpex.comresearchgate.net Phenylpiperazine derivatives, in general, are known to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Analytical Chemistry: It is employed as a standard in chromatographic techniques, aiding in the precise analysis of complex chemical mixtures in drug formulation and quality control. chemimpex.com

Material Science: Researchers are exploring the use of this compound in the creation of advanced polymeric materials, contributing to the development of new coatings and adhesives. chemimpex.com

Biochemical Research: The compound is utilized in studies of enzyme interactions and metabolic pathways, which can support the development of targeted therapies. chemimpex.com

The exploration of analogs of this compound is a fertile area of research. For example, the introduction of a methyl group at different positions on the piperazine or its side chain can significantly affect the compound's affinity for dopamine and serotonin receptors. nih.gov Furthermore, the replacement of the phenylpiperazine moiety with other structures, such as a biphenyl (B1667301) system, has been explored to improve the properties of mTOR inhibitors. nih.gov The synthesis of various phenylpiperazine derivatives continues to be an active field, with researchers designing and evaluating new compounds for a range of biological activities, including acaricidal and anticancer properties. mdpi.comjst.go.jp

Interactive Data Table: Applications of this compound

Research AreaSpecific Application
Pharmaceutical DevelopmentIntermediate for antidepressants and antipsychotics. chemimpex.com
NeuropharmacologyStudy of CNS receptor interactions. chemimpex.comresearchgate.net
Analytical ChemistryStandard in chromatographic methods. chemimpex.com
Material ScienceDevelopment of polymeric materials. chemimpex.com
Biochemical ResearchStudy of enzyme interactions and metabolic pathways. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2 B3023066 1-Methyl-2-phenylpiperazine CAS No. 5271-28-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5271-28-3

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1-methyl-2-phenylpiperazine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3;1H

InChI Key

VKGGPEQUAFQYCN-UHFFFAOYSA-N

SMILES

CN1CCNCC1C2=CC=CC=C2

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2.Cl

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 2 Phenylpiperazine

Established Synthetic Pathways for the Piperazine (B1678402) Scaffold and its 2-Phenyl Substitution

The foundational step in synthesizing 1-methyl-2-phenylpiperazine is the construction of the 2-phenylpiperazine (B1584378) core. Established methods typically achieve this by forming the heterocyclic ring and incorporating the phenyl substituent in a concerted or sequential manner.

Several classical methods are employed for the formation of the piperazine ring. One common approach involves the reaction of ethylenediamine (B42938) with a suitable two-carbon electrophile. A widely cited method begins with the condensation of ethyl α-bromophenylacetate and ethylenediamine, which cyclizes to form the lactam intermediate, 2-oxo-3-phenylpiperazine. acs.orgresearchgate.net This intermediate is pivotal as it contains both the piperazine skeleton and the required phenyl substituent at the correct position relative to one of the nitrogen atoms.

Another established strategy for forming the piperazine ring is the cyclization of aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures. nih.govresearchgate.net This method constructs the N-arylpiperazine skeleton directly. Furthermore, the cyclodehydration of N-(β-hydroxyethyl)ethylenediamine derivatives in the presence of catalysts like Raney nickel can also yield the piperazine ring, although this route can be complicated by side reactions and may require harsh conditions. acs.org More recent advancements include the catalytic reductive cyclization of dioximes, which offers a different strategic approach to the piperazine core. nih.gov

The incorporation of the phenyl group at the C-2 position is typically achieved by using a starting material that already contains this substituent in the correct position. The aforementioned synthesis starting from ethyl α-bromophenylacetate is a prime example of this strategy, where the phenyl group is integral to the initial reactant. acs.orgresearchgate.net

An alternative route involves the reaction of styrene (B11656) oxide with an ethylenediamine derivative. acs.orgresearchgate.net In this pathway, the epoxide ring is opened by one of the amine nucleophiles, establishing the C-phenyl and C-hydroxyl groups, which can then be further reacted and cyclized to form the 2-phenylpiperazine scaffold. These methods ensure that the phenyl group is correctly positioned from the outset, avoiding the need for a separate, and often difficult, C-H functionalization step on a pre-formed piperazine ring.

Challenges in Regioselective N-Methylation and Phenyl Substitution

The primary hurdles in the synthesis of this compound are the lack of selectivity in key reaction steps, leading to isomeric impurities and consequently, low yields of the desired product.

The direct methylation of 2-phenylpiperazine is a significant challenge due to the presence of two secondary amine groups at the N-1 and N-4 positions. google.comgoogle.com The direct alkylation of 2-phenylpiperazine, for instance with methyl iodide, is notoriously non-selective. google.comresearchgate.net This reaction typically yields an isomeric mixture of products that is difficult to separate, including:

The desired this compound

The isomeric 1-methyl-3-phenylpiperazine (B26559) (also named 4-methyl-2-phenylpiperazine)

The double-methylated by-product 1,4-dimethyl-2-phenylpiperazine

Unreacted 2-phenylpiperazine google.comgoogle.com

ChallengeDescriptionResulting Products
Non-Selective N-Methylation Direct methylation of 2-phenylpiperazine results in alkylation at both nitrogen atoms. google.comgoogle.comMixture of this compound, 4-methyl-2-phenylpiperazine, and 1,4-dimethyl-2-phenylpiperazine. google.comgoogle.com
Isomeric Precursor Formation Routes such as the reaction of styrene oxide with N-methylethanolamine can produce isomeric intermediates. google.comFormation of undesired this compound isomer alongside the target compound. google.com

Novel Synthetic Routes and Methodological Advancements for this compound

To overcome the challenges of non-selective reactions, more advanced synthetic strategies have been developed. These methods primarily rely on the use of protecting groups to ensure that methylation occurs regioselectively at the desired nitrogen atom.

A highly effective and widely adopted strategy involves a multi-step sequence starting from the 2-oxo-3-phenylpiperazine intermediate. google.comgoogle.comresearchgate.net This advanced route can be summarized as follows:

N-4 Protection: The 2-oxo-3-phenylpiperazine intermediate is first protected at the N-4 position. A benzyl (B1604629) group is commonly used for this purpose, forming 4-benzyl-2-oxo-3-phenylpiperazine. This step ensures that the N-4 nitrogen is unavailable for subsequent reactions.

Selective N-1 Methylation: With the N-4 position blocked, the N-1 nitrogen can be selectively methylated. This is typically achieved using a methylating agent like methyl iodide, yielding the novel intermediate 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.com

Reduction of the Amide: The oxo group at the C-2 position is then reduced to a methylene (B1212753) group. A strong reducing agent, such as lithium aluminium hydride (LiAlH₄), is used to convert the lactam to the corresponding amine, affording 4-benzyl-1-methyl-2-phenylpiperazine. google.comgoogle.com

Deprotection: Finally, the benzyl protecting group is removed from the N-4 position. This is typically accomplished via catalytic hydrogenation, yielding the final, highly pure this compound. google.comgoogle.com

StepReactantReagentsProductPurpose
1. Protection 2-Oxo-3-phenylpiperazineBenzyl chloride, Base4-Benzyl-2-oxo-3-phenylpiperazineBlock the N-4 position to prevent methylation.
2. Methylation 4-Benzyl-2-oxo-3-phenylpiperazineMethyl iodide, Base4-Benzyl-1-methyl-2-oxo-3-phenylpiperazineSelectively methylate the N-1 position. google.com
3. Reduction 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazineLithium aluminium hydride (LiAlH₄)4-Benzyl-1-methyl-2-phenylpiperazineReduce the amide (oxo) group. google.com
4. Deprotection 4-Benzyl-1-methyl-2-phenylpiperazineH₂, Pd/CThis compound Remove the protecting group to yield the final product. google.com

Development of Efficient and Selective Synthesis Protocols

The synthesis of 1-alkyl-3-phenylpiperazines has been approached through various methods, aiming to overcome issues of non-selectivity and low yields. arkat-usa.orgsphinxsai.com One established method involves the reaction of ethyl α-bromophenylacetate with ethylenediamine to produce 2-oxo-3-phenylpiperazine, which is then reduced. researchgate.net However, the subsequent methylation of 2-phenylpiperazine is non-selective and leads to the formation of the unwanted 1,4-dimethylpiperazine (B91421) byproduct. arkat-usa.orgsphinxsai.com

Another route starting from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine has also been reported to yield this compound as a byproduct due to a lack of selectivity. arkat-usa.orgumich.edusphinxsai.com To address these challenges, more refined protocols have been developed.

A novel three-step synthesis has been described that begins with the condensation of benzaldehyde (B42025) with 2-chloroethylamine (B1212225) to form an imine tautomer. sphinxsai.com This intermediate is then cyclized with 1-chloro-N-methylmethanamine to create 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine, which is subsequently reduced with a metal hydride like sodium borohydride (B1222165) to yield N-methyl-3-phenyl piperazine. sphinxsai.com

Improved procedures often involve new intermediates to circumvent the problems of older methods. arkat-usa.org For instance, two main sequences have been explored:

Reduction of a protected piperazinone followed by deprotection. arkat-usa.orgresearchgate.net

Deprotection of the protected piperazinone followed by reduction. arkat-usa.orgresearchgate.net

Utilization of Protected Intermediates

The use of protecting groups is a key strategy to achieve selective synthesis and avoid the formation of isomeric impurities. By temporarily blocking one of the reactive nitrogen atoms in the piperazine ring, alkylation can be directed to the desired position.

Common protecting groups for the N4 position of 2-oxo-3-phenylpiperazine include the benzyl (Bn) group and the tert-butoxycarbonyl (Boc) group. arkat-usa.orgresearchgate.net The synthesis can start with the protection of 2-oxo-3-phenylpiperazine at the N4 position to form intermediates like 4-benzyl-2-oxo-3-phenylpiperazine or 4-Boc-2-oxo-3-phenylpiperazine. arkat-usa.org

The general synthetic scheme involving protected intermediates is as follows:

Protection : The N4 position of 2-oxo-3-phenylpiperazine is protected. For benzyl protection, benzyl chloride and a base like sodium bicarbonate are used. arkat-usa.orgresearchgate.net For Boc protection, di-tert-butyl dicarbonate (B1257347) and a base like triethylamine (B128534) are employed. arkat-usa.orgresearchgate.net

Alkylation : The protected intermediate is then alkylated at the N1 position. For methylation, methyl iodide and a strong base such as sodium hydride are used in a solvent like N,N-dimethylformamide (DMF). arkat-usa.orggoogle.com

Reduction : The oxo-group at the C2 position is reduced, commonly with lithium aluminum hydride in a solvent like tetrahydrofuran (B95107) (THF). arkat-usa.orggoogle.com

Deprotection : The protecting group is removed to yield the final product. The benzyl group is typically removed by catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. arkat-usa.orgresearchgate.netgoogle.com The Boc group is removed under acidic conditions, for example, with 6N hydrochloric acid. arkat-usa.orgresearchgate.net

The sequence of reduction and deprotection can be interchanged to optimize the synthesis. arkat-usa.orgresearchgate.net For example, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine can be deprotected first to give 1-methyl-2-oxo-3-phenylpiperazine, which is then reduced to 1-methyl-3-phenylpiperazine. arkat-usa.orggoogle.com

Chemical Derivatization Strategies for the this compound Moiety

Functionalization of the Phenyl Ring for Diversification

The phenyl ring of the phenylpiperazine scaffold offers a site for chemical modification to create a diverse range of derivatives. While specific examples for this compound are less documented, general strategies for phenylpiperazine functionalization are applicable. N-arylation reactions are a common method to introduce substituted phenyl rings onto the piperazine nitrogen. googleapis.comorganic-chemistry.org

For instance, in the synthesis of related compounds, various substituted anilines can be used as starting materials. nih.gov A typical sequence involves:

Starting with a substituted aniline, for example, 2-fluoro-4-methylaniline. nih.gov

A series of reactions can be performed on the aniline to introduce other functional groups before the formation of the piperazine ring. nih.gov

The substituted aniline is then cyclized with an agent like bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine ring. nih.gov

This approach allows for the synthesis of phenylpiperazine derivatives with various substituents on the phenyl ring, which can influence the compound's biological activity. nih.gov

Modification of Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key sites for chemical modification, allowing for the introduction of a wide variety of substituents. nih.gov The N-methyl group in this compound already represents one such modification. The other nitrogen atom (N4) is a common target for further derivatization.

N-Alkylation and N-Arylation:

N-Alkylation: This is a fundamental method for modifying the piperazine core. It can be achieved through nucleophilic substitution using alkyl halides (e.g., chlorides or bromides) or sulfonates. mdpi.com The reaction is typically carried out in the presence of a base. nih.gov Reductive amination is another important method for N-alkylation. mdpi.comnih.gov

N-Arylation: This involves the introduction of an aryl group onto the piperazine nitrogen. This is often achieved through reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst. mdpi.com In some cases, N-arylation can proceed without a transition metal catalyst in the presence of a strong base. googleapis.com

Amidation and Sulfonamidation:

The secondary amine of a piperazine can also be converted to amides or sulfonamides. These reactions are typically performed by treating the piperazine with acid halides or sulfonyl halides in the presence of a base like triethylamine. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule. mdpi.com

These derivatization strategies allow for the creation of large libraries of phenylpiperazine compounds with diverse functionalities, which is a common practice in medicinal chemistry for the development of new therapeutic agents. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Determinants for Biological Activity and Receptor Selectivity

The biological activity of phenylpiperazine derivatives is largely dictated by the interplay of several key structural components: the phenyl ring, the piperazine (B1678402) core, and the substituents on both moieties. The 1-methyl-2-phenylpiperazine scaffold serves as a foundational structure, with each part playing a distinct role in molecular recognition and receptor binding.

The piperazine ring is a critical pharmacophoric element, often recognized as a privileged structure in drug discovery due to its prevalence in biologically active compounds. nih.gov Its two nitrogen atoms can participate in crucial interactions, such as forming salt bridges with acidic residues in receptor binding pockets. For instance, in dopamine (B1211576) and serotonin (B10506) transporters, the protonated nitrogen of the piperazine ring is thought to interact with key aspartate residues. nih.gov Similarly, for dopamine D3 receptor ligands, the protonated piperazine amine forms a signature salt bridge with an aspartate residue (Asp3.32). nih.gov

The phenyl group attached to the piperazine ring is another major determinant of activity and selectivity. Its orientation and substitution pattern significantly influence how the ligand fits into the binding site of a receptor. For many phenylpiperazine-based compounds, the phenyl ring binds within the orthosteric binding site of receptors like the dopamine D2 and D3 receptors. nih.gov The nature of the substituents on this phenyl ring can fine-tune the compound's affinity and selectivity for different receptor subtypes. tandfonline.comacs.org

Furthermore, the relative positioning of these groups is paramount. The 2-phenyl substitution, as opposed to a 1-phenyl or 3-phenyl arrangement, creates a specific spatial arrangement of the functional groups that is recognized differently by various receptors. This structural arrangement is a key determinant for the unique biological activity and receptor selectivity profile of this class of compounds.

Impact of Substituent Modifications on Pharmacological Profiles and Efficacy

Modifications to the substituents on both the phenyl and piperazine rings of the this compound scaffold have been extensively explored to optimize pharmacological properties. These studies have revealed that even minor changes can lead to significant shifts in receptor affinity, selectivity, and functional activity.

Substitutions on the Phenyl Ring:

The nature and position of substituents on the phenyl ring are critical for modulating the pharmacological profile. For example, in a series of phenylpiperazine analogs targeting monoamine transporters, substitutions at the R2 position of the phenyl ring showed that the space can accommodate hydrophobic methyl or ethyl groups, which increased binding affinity compared to the unsubstituted parent compound. nih.gov Conversely, the introduction of more polar groups like trifluoromethyl or nitro at the same position decreased affinity, highlighting the importance of hydrophobicity in this region of the binding site. nih.gov The size of the substituent is also a factor, with larger groups like ethoxy leading to a significant drop in binding potential. nih.gov

In the context of dopamine D4 receptor ligands, regiosubstitution on the terminal arylpiperazine ring has been shown to modulate functional activity, indicating that this part of the molecule plays a key role in determining efficacy. acs.org For antagonists of the 5-HT1A and adrenergic α1d receptors, a substituent other than a methyl group at the 2-position of the phenyl ring with a higher molar refraction was found to be beneficial for increasing binding affinity at the 5-HT1A receptor. tandfonline.com

The following table summarizes the effects of various substituents on the phenyl ring of phenylpiperazine analogs on their binding affinity for the human serotonin transporter (hSERT).

Table 1: Effect of Phenyl Ring Substituents on hSERT Binding Affinity of Phenylpiperazine Analogs
Substituent at R2 PositionKi (μM)Fold Change vs. UnsubstitutedReference
None (Unsubstituted)6.8- nih.gov
Methyl3.0~2.3x increase nih.gov
Ethyl3.9~1.7x increase nih.gov
Trifluoromethyl12.3~1.8x decrease nih.gov
Nitro20~2.9x decrease nih.gov
Ethoxy97~14.3x decrease nih.gov

Modifications on the Piperazine Ring:

Alterations to the piperazine ring itself, including the N-substituent, can also have profound effects. While the focus of this article is on this compound, studies on related compounds where the N-methyl group is replaced by other moieties provide valuable insights. For instance, in a series of dopamine D3 receptor selective ligands, extending an alkyl chain from the N-phenylpiperazine improved binding affinities for both D3 and D2 receptors, suggesting that hydrophobic interactions with the linker contribute to enhanced affinity. nih.gov

The introduction of different functional groups to the piperazine nitrogen can also direct the compound's activity towards different targets. For example, a series of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed good acaricidal activity, with the nature of the N-substituent on the piperazine ring influencing the potency. bohrium.com

Stereochemical Influences on Molecular Recognition and Binding Affinity

The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological properties. In the case of this compound, the methyl group at the 2-position of the piperazine ring can create a chiral center, although the specific compound in the title is achiral due to the substitution pattern. However, related chiral methyl-substituted phenylpiperazine analogs have been studied, demonstrating the profound impact of stereochemistry on receptor interactions.

For a series of NK1 receptor antagonists, the stereochemistry of a substituted C-phenylpiperazine derivative was crucial for its potency and selectivity. Specifically, the 2-(S) enantiomer of a 4-fluoro-2-methylphenyl)piperazine derivative was identified as a potent and selective NK1 receptor antagonist. ebi.ac.uk This underscores the importance of controlling stereochemistry during the synthesis and development of such compounds to achieve the desired therapeutic effect.

The differential activity of stereoisomers is a direct consequence of the three-dimensional nature of receptor binding sites. One enantiomer may fit optimally into the binding pocket, allowing for favorable interactions with key amino acid residues, while the other enantiomer may experience steric hindrance or be unable to achieve the necessary orientation for high-affinity binding.

Derivation of Ligand Design Principles from Established SAR Data

The wealth of structure-activity relationship data for this compound and its analogs allows for the derivation of general principles for the design of new ligands with specific pharmacological profiles. These principles serve as a roadmap for medicinal chemists to rationally design molecules with improved potency, selectivity, and drug-like properties.

One key principle is the importance of hydrophobicity and steric bulk in specific regions of the molecule. For instance, the area around the 2-position of the phenyl ring appears to favor hydrophobic and moderately sized substituents for enhanced binding to monoamine transporters. nih.gov This suggests that designing new ligands with tailored hydrophobic groups at this position could lead to more potent compounds.

Another important design consideration is the role of polar interactions . The piperazine nitrogen's ability to form a salt bridge with an aspartate residue is a recurring theme for high-affinity binding to several receptors, including dopamine and serotonin transporters and D3 receptors. nih.govnih.gov Therefore, maintaining this basic nitrogen or incorporating other groups capable of strong polar interactions is a critical design element.

Stereochemistry has emerged as a powerful tool for fine-tuning selectivity. The finding that different stereoisomers of methyl-substituted phenylpiperazines exhibit distinct selectivity profiles for nAChR subtypes suggests that the deliberate introduction of chiral centers can be a viable strategy for achieving receptor subtype selectivity. acs.org This allows for the separation of desired activities from off-target effects.

Furthermore, bioisosteric replacement can be employed to modulate properties. For example, replacing a phenyl ring with a different heteroaryl ring can alter the electronic and steric properties of the ligand, potentially leading to improved affinity or a different selectivity profile. mdpi.com

Finally, computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular modeling can be used to rationalize the observed SAR and predict the activity of novel compounds. acs.org These models can provide a three-dimensional representation of the steric and electrostatic fields around the ligands that are favorable for binding to a particular receptor, thereby guiding the design of new, more effective molecules. acs.org

Advanced Computational Chemistry and Molecular Modeling of 1 Methyl 2 Phenylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 1-Methyl-2-phenylpiperazine and its analogs.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

The optimized geometry from DFT calculations provides accurate bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. tjpr.orgbioline.org.br For instance, in a study of a related phenylpiperazine derivative, the calculated bond lengths of the phenyl ring were found to be in close agreement with experimental values. jksus.org The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. biomedpharmajournal.org A smaller energy gap suggests higher reactivity. biomedpharmajournal.org Furthermore, DFT calculations can elucidate the molecular electrostatic potential (MEP), which helps in identifying the nucleophilic and electrophilic sites within the molecule, offering insights into its interaction patterns. biomedpharmajournal.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for phenylpiperazine derivatives have been performed and compared with experimental data. nih.govresearchgate.net

DFT methods, such as B3LYP, have been shown to be superior to other methods like Hartree-Fock (HF) for accurately predicting vibrational frequencies (IR) and NMR chemical shifts. nih.gov For example, the theoretical ¹H and ¹³C NMR chemical shifts of 1-phenylpiperazine (B188723) have been calculated using the GIAO method and show good correlation with experimental spectra. nih.govresearchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, with the predicted absorption maxima often closely matching experimental values. researchgate.net These computational predictions are invaluable for assigning experimental signals and gaining a deeper understanding of the molecule's electronic transitions and vibrational modes. researchgate.netschrodinger.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations have been employed to predict the binding modes and affinities of phenylpiperazine derivatives with various biological targets, including monoamine transporters and receptors. nih.govbg.ac.rs These simulations can identify the most favorable binding poses of the ligand within the active site of the receptor and estimate the binding energy, which is indicative of the binding affinity. nih.gov For instance, induced fit docking (IFD) calculations have been used to model the binding of phenylpiperazine analogs to the human serotonin (B10506) transporter (hSERT). nih.gov The results from these simulations can provide insights into the structure-activity relationships (SAR) of a series of compounds, explaining why certain substitutions on the phenylpiperazine scaffold lead to enhanced or diminished affinity for a particular target. nih.govscielo.br

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
1-Phenylpiperazine (PP)hSERT-10.3 (GlideScore)
1-(3-hydroxyphenyl)-piperazine (3-OH-PP)hSERTNot specified

This table presents predicted binding affinities from molecular docking studies. The values are indicative of the strength of interaction between the ligand and its biological target.

Identification of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, π-Stacking)

A crucial outcome of molecular docking simulations is the detailed identification of the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, π-π stacking, salt bridges, and hydrophobic interactions. bg.ac.rsnih.govrsc.org For example, docking studies of arylpiperazines with the dopamine (B1211576) D2 receptor have shown that the protonated nitrogen of the piperazine (B1678402) ring forms a key interaction with an aspartate residue (Asp86) in the receptor. bg.ac.rs Additionally, edge-to-face π-π interactions between the aromatic ring of the phenylpiperazine and aromatic residues like phenylalanine and tryptophan in the receptor binding pocket contribute significantly to the stability of the complex. bg.ac.rs The ability to visualize and analyze these interactions at the atomic level is invaluable for the rational design of new ligands with improved affinity and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net

Development of Predictive Models for Biological Activity

Predictive QSAR models for phenylpiperazine derivatives have been developed to understand the structural requirements for various biological activities. researchgate.netnih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set. researchgate.net

Different statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN). nih.gov For instance, QSAR models for phenylpiperazine derivatives targeting the N-Methyl-D-Aspartate (NMDA) receptor revealed that analgesic activity is strongly correlated with molecular descriptors such as dipole moment, octanol/water partition coefficient, and the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov

The predictive power of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation coefficient (R²ext). researchgate.net A robust and predictive model will have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity. researchgate.net Such models can then be used to virtually screen new phenylpiperazine derivatives and prioritize them for synthesis and experimental testing. researchgate.net

Correlation of Molecular Descriptors with Experimental Data

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. gu.se These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

For phenylpiperazine derivatives, a wide range of descriptors have been shown to correlate with experimental data. For example, in a study of phenylpiperazine derivatives with affinity for 5-HT1A and α1 receptors, Comparative Molecular Field Analysis (CoMFA) was used to build 3D-QSAR models. acs.org This approach uses steric and electrostatic fields as descriptors to rationalize the binding affinities. acs.org The models revealed that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity to both receptors, while the meta position is implicated in selectivity. acs.org

In another study on the anti-proliferative activity of phenylpiperazine derivatives, descriptors such as VR3_Dzp (a 3D-MoRSE descriptor), VE3_Dzi (a GETAWAY descriptor), Kier3 (a kappa shape index), and RDF55v (a radial distribution function descriptor) were found to be important. researchgate.net The correlation of these descriptors with the observed biological activity provides valuable insights into the mechanism of action and the structural features that can be modified to enhance potency. mjcce.org.mk

QSAR/QSPR Study FocusKey Correlated Molecular DescriptorsModeling TechniqueSignificance
NMDA Receptor Antagonists Dipole moment, octanol/water partition coefficient, LUMO energy. nih.govMLR, PLS, ANN. nih.govPredicts analgesic activity and guides the design of new antagonists. nih.gov
5-HT1A and α1 Receptor Affinity Steric and electrostatic fields (CoMFA). acs.org3D-QSAR (CoMFA). acs.orgRationalizes receptor affinity and selectivity based on the 3D shape and electronic properties of the ligands. acs.org
Anti-proliferative Activity 3D-MoRSE, GETAWAY, Kappa shape indices, Radial distribution function descriptors. researchgate.netGenetic Function Algorithm–Multilinear Regression. researchgate.netIdentifies key structural features for anti-cancer activity and allows for virtual screening of new compounds. researchgate.net

Theoretical Assessment of Host-Guest Recognition

The encapsulation of guest molecules within host systems, a central concept in supramolecular chemistry, can significantly alter the properties of the guest. mdpi.com Theoretical methods are instrumental in understanding the factors that govern the formation and stability of these host-guest complexes. mdpi.com

Complexation with Supramolecular Systems (e.g., Cucurbiturils)

Cucurbiturils (CBs) are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-lined portals. mdpi.com They are known to form stable inclusion complexes with a variety of guest molecules, including phenylpiperazine derivatives. mdpi.comresearchgate.net

Theoretical studies, often employing density functional theory (DFT), are used to investigate the thermodynamics and structural aspects of complexation. mdpi.com These calculations can predict the binding affinity (ΔG) and elucidate the non-covalent interactions, such as ion-dipole, hydrophobic, and hydrogen bonding interactions, that drive complex formation. researchgate.netnih.gov

For N-phenylpiperazine derivatives, it has been shown that cucurbit pjps.pkuril (CB pjps.pk) can accommodate two guest molecules within its cavity to form a 1:2 host-guest complex. researchgate.net X-ray crystallography of a complex between CB pjps.pk and protonated N-phenylpiperazine confirmed that the phenyl rings of the two guest molecules are encapsulated within the cavity, arranged parallel to each other. researchgate.net The protonated piperazinyl groups protrude from the portals, engaging in ion-dipole interactions with the carbonyl groups of the host, which is a major driving force for the assembly. researchgate.net

Theoretical assessments of styryl dyes functionalized with N-methyl- and N-phenylpiperazine have explored the factors governing their complexation with CB nottingham.ac.uk and CB pjps.pk. mdpi.com These studies have highlighted the importance of the host's cavity size, the dielectric constant of the medium, and the chemical nature of the substituents on the guest molecule. mdpi.comresearchgate.net For instance, the N-methyl and N-phenylpiperazine moieties themselves were found to not significantly influence the complexation process in this specific series of dyes. mdpi.com

Host-Guest SystemKey Findings from Theoretical AssessmentDriving Forces for Complexation
N-phenylpiperazine with Cucurbit pjps.pkuril (CB pjps.pk) Formation of a stable 1:2 host-guest complex. researchgate.netIon-dipole interactions between the protonated piperazinyl groups and the CB pjps.pk portals; hydrophobic interactions of the phenyl rings within the cavity. researchgate.net
N-methyl- and N-phenylpiperazine functionalized dyes with CB nottingham.ac.uk and CB pjps.pk The N-methyl and N-phenylpiperazine moieties have a minor influence on complexation in this series. mdpi.com Host cavity size and guest substituents are more critical. mdpi.comPrimarily driven by the interaction of other parts of the dye molecule with the cucurbituril (B1219460) host. mdpi.com

Factors Governing Host-Guest Complexation and Modulation of Properties

The formation of host-guest complexes involving this compound is a sophisticated process governed by a delicate interplay of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively dictate the stability and properties of the resulting supramolecular assembly. Computational and molecular modeling studies, particularly on analogous N-methylpiperazine functionalized compounds, have elucidated several key factors that influence this complexation and the subsequent modulation of the guest's properties. nih.govresearchgate.net

The primary driving forces for the encapsulation of guest molecules like this compound by host macrocycles include hydrophobic interactions, van der Waals forces, and electrostatic interactions. The phenyl and methyl groups of the guest molecule can be encapsulated within the hydrophobic cavity of a suitable host, shielding them from an aqueous environment. Simultaneously, polar interactions, such as hydrogen bonding or ion-dipole interactions, can occur between the piperazine nitrogen atoms and functional groups on the host molecule. nih.gov

A significant aspect of host-guest complexation is the modulation of the guest molecule's physicochemical properties. Encapsulation can lead to enhanced aqueous solubility, increased stability, and alterations in the guest's pKa values. nih.govresearchgate.net These changes are a direct consequence of the new microenvironment provided by the host molecule.

Research on N-methyl- and N-phenylpiperazine functionalized styryl dyes complexed with cucurbituril (CB) hosts offers valuable insights into the factors at play. nih.gov These studies reveal that the thermodynamics of complexation, and thus the stability of the host-guest complex, are sensitive to several variables.

Key Factors Influencing Host-Guest Complexation:

Host Cavity Size: The relative size of the host's internal cavity and the guest molecule is a critical determinant of complex stability. A snug fit maximizes favorable van der Waals contacts and hydrophobic interactions. For instance, studies on related piperazine-containing dyes have shown a strong preference for cucurbit wikipedia.orguril (CB wikipedia.org) over the larger cucurbit scbt.comuril (CB scbt.com), as indicated by more favorable Gibbs free energy (ΔG) values for complexation. nih.gov The larger cavity of CB scbt.com results in weaker interactions with a single guest molecule. nih.gov

Guest Substituents: The nature and position of substituents on the guest molecule can significantly impact binding affinity. While the N-methyl group is a core feature of this compound, other substitutions on the phenyl ring or piperazine moiety could modulate complexation. In related systems, the electronic effects of substituents (inductive vs. resonance effects) can alter the charge distribution of the guest, thereby influencing electrostatic interactions with the host. nih.gov For example, benzyl (B1604629) groups, with their greater negative inductive effect compared to methyl groups, can enhance ion-dipole interactions with the carbonyl portals of cucurbituril hosts. nih.gov

pH of the Medium: The protonation state of the piperazine nitrogens in this compound is dependent on the pH of the solution. The charge of the guest molecule can be a determining factor in the strength of electrostatic interactions with the host. For piperazine derivatives, a higher positive charge on the guest molecule generally leads to more favorable encapsulation within anionic or polar host cavities, although this can be counteracted by a greater desolvation penalty. nih.gov

The following tables, derived from research on N-methylpiperazine functionalized styryl dyes with cucurbituril hosts, illustrate the quantitative impact of some of these factors on the Gibbs free energy of complexation. A more negative ΔG value indicates a more thermodynamically favorable complexation.

Table 1: Effect of Host Cavity Size on Gibbs Free Energy of Complexation (kcal/mol)

Guest Dye (N-Methylpiperazine functionalized) Host Gibbs Free Energy (ΔGε)
Dye 1 CB wikipedia.org -7.2
Dye 1 CB scbt.com +9.5
Dye 2 CB wikipedia.org -3.7
Dye 2 CB scbt.com +4.6
Dye 3 CB wikipedia.org -6.9
Dye 3 CB scbt.com +8.7

Data adapted from a study on N-methylpiperazine functionalized styryl dyes. nih.gov This table demonstrates the preference for the smaller CB wikipedia.org host.

Table 2: Influence of Guest Substituents on Complexation with CB wikipedia.org (kcal/mol)

Guest Dye (N-Methylpiperazine functionalized) R1 Substituent R2 Substituent Gibbs Free Energy (ΔGε)
Dye 1 H Methyl -7.2
Dye 2 CH3 Methyl -3.7
Dye 3 Br Methyl -6.9
Dye 4 H Benzyl 1.2
Dye 5 CH3 Benzyl -3.2
Dye 6 Br Benzyl -2.1

Data adapted from a study on N-methylpiperazine functionalized styryl dyes. nih.gov This table highlights how different substituents on the guest molecule modulate the stability of the host-guest complex.

These computational findings underscore the multifaceted nature of host-guest chemistry involving piperazine derivatives. By understanding and computationally modeling these governing factors, it is possible to predict and design host-guest systems with tailored properties, potentially enhancing the utility of compounds like this compound in various scientific applications.

Analytical Methodologies for the Characterization and Quantification of 1 Methyl 2 Phenylpiperazine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-methyl-2-phenylpiperazine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The five protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.21–7.39 ppm. The proton on the carbon adjacent to both the phenyl group and a nitrogen atom (C2-H) shows a signal around δ 3.85–3.86 ppm. The protons of the piperazine (B1678402) ring appear as a series of multiplets between δ 1.93 and 3.07 ppm. A sharp singlet corresponding to the methyl group (N-CH₃) protons is observed at approximately δ 2.29 ppm. A broad singlet, often seen around δ 1.76 ppm, can be attributed to the N-H proton of the piperazine ring. google.com

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for each carbon atom, with their chemical shifts influenced by their local electronic environment.

Below is a table summarizing typical ¹H-NMR and ¹³C-NMR chemical shifts for this compound and related structures.

Proton (¹H) Typical Chemical Shift (δ, ppm) in CDCl₃
Phenyl-H7.21–7.39 (m)
C2-H3.85–3.86 (m)
Piperazine-H1.93–3.07 (m)
N-CH₃2.29 (s)
N-H1.76 (bs)

Table 1: Typical ¹H-NMR chemical shifts for this compound. (m = multiplet, s = singlet, bs = broad singlet)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands. The C-H stretching vibrations of the aromatic phenyl group are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the piperazine ring and the methyl group appear between 3000 and 2850 cm⁻¹. libretexts.org A key feature is the N-H stretching vibration of the secondary amine in the piperazine ring, which gives rise to a band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce bands around 1600-1585 cm⁻¹. libretexts.org

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Aromatic C=C Stretch1600-1585
C-N Stretch1250-1020

Table 2: Characteristic IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the phenyl group is the primary chromophore responsible for UV absorption. The presence of the phenyl ring leads to characteristic absorption maxima (λmax) in the UV region. Typically, substituted phenylpiperazines exhibit absorbance maxima that can be influenced by the substitution pattern on the phenyl ring. unodc.org While piperazine itself does not absorb UV light, the presence of the phenyl group in this compound results in UV activity. researchgate.net The specific λmax can be used for qualitative identification and, in conjunction with a calibration curve, for quantitative analysis.

Mass Spectrometry (GC-MS, LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring. nih.gov A characteristic fragment for many piperazine compounds is observed at m/z 56, corresponding to the C₃H₆N⁺ ion. nih.gov Another common fragmentation pathway involves the loss of a portion of the piperazine ring.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is widely used for the analysis of volatile and thermally stable compounds like this compound. The sample is first separated on a GC column, and then the individual components are introduced into the mass spectrometer for detection. This method provides both the retention time from the GC and the mass spectrum of the compound, enhancing the certainty of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. The compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. For this compound, a protonated molecular ion [M+H]⁺ would be observed in the positive ion mode. nih.gov For instance, a high-resolution mass spectrometry (HRMS) analysis using ESI could yield a precise mass for the [M+H]⁺ ion, confirming the elemental composition. rsc.org

Ion Typical m/z Description
[M+H]⁺177.1386Protonated molecular ion (in ESI-MS)
[M]⁺176Molecular ion (in EI-MS)
C₃H₆N⁺56Characteristic piperazine ring fragment

Table 3: Common mass spectral fragments for this compound.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. The method's versatility allows for the use of different stationary phases, mobile phases, and detectors to achieve optimal separation and sensitivity.

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as sodium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

Detection can be achieved using various detectors:

UV Detector: As this compound contains a UV-absorbing phenyl group, a UV detector is commonly employed for its quantification. The wavelength is typically set at one of the absorption maxima of the compound.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can be useful for peak purity assessment and confirming the identity of the analyte. nih.gov

Mass Spectrometer (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest selectivity and sensitivity, allowing for unambiguous identification and quantification even in complex matrices.

The choice of detector and chromatographic conditions can be tailored to the specific requirements of the analysis, such as the concentration range of the analyte and the complexity of the sample matrix. Validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness for its intended application. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the identification and quantification of piperazine derivatives. rsc.orgresearchgate.net Its high separation efficiency and the specificity of mass detection make it invaluable for analyzing complex mixtures, such as those found in seized drug samples or for quality control in pharmaceutical manufacturing. rsc.orgchemimpex.com For the analysis of this compound and its congeners, GC-MS provides robust and reliable results. rsc.org

The methodology typically involves an initial sample preparation step, often a simple solvent extraction, followed by direct injection into the GC system. rsc.org The chromatographic separation is achieved on a capillary column, where compounds are separated based on their boiling points and interaction with the stationary phase. A variety of columns can be employed, with 5% phenyl/95% methyl polysiloxane or 50% phenyl/50% methyl polysiloxane phases being common choices for analyzing piperazine-based compounds. unodc.org

The GC oven temperature is programmed to ramp up gradually, ensuring the effective separation of a wide range of analytes, from volatile to semi-volatile compounds. nih.govresearchgate.net Following separation in the GC column, the analyte enters the mass spectrometer. Electron Ionization (EI) is a frequently used ionization method, typically operating at 70 eV, which fragments the molecule into a predictable pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for unequivocal identification of the compound. The mass spectrum for piperazine derivatives is often characterized by specific ions that indicate the presence of the piperazine ring. researchgate.netnih.gov For instance, the mass spectrum of the related compound 1-methyl-3-phenylpiperazine (B26559) shows characteristic ions with mass-to-charge ratios (m/z) of 58, 104, and 176. researchgate.net

The combination of the retention time from the gas chromatograph and the unique mass spectrum from the mass spectrometer allows for highly specific and sensitive detection and quantification of this compound. rsc.org

Table 1: Representative GC-MS Parameters for Piperazine Derivative Analysis

Parameter Setting Source(s)
Column Type 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness unodc.org
Carrier Gas Helium nih.govresearchgate.net
Injection Mode Splitless unodc.org
Injector Temp. 250 °C unodc.org
Oven Program Initial temp 100°C, hold for 5 min, ramp to 290°C at 10°C/min, hold for 20 min unodc.org
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
MS Source Temp. 200-230 °C unodc.orgnih.gov
Transfer Line Temp. 280-290 °C unodc.orgnih.gov

| Mass Scan Range | 30-350 amu | unodc.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.comresearchgate.net This method offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption, making it a valuable tool in pharmaceutical analysis. sciex.comresearchgate.netnih.gov CE is particularly well-suited for the analysis of charged species like piperazine derivatives, which are basic compounds that can be protonated in acidic buffer systems. researchgate.net

In CE, a fused-silica capillary is filled with a conductive buffer solution. sciex.com A sample is introduced at one end, and a high voltage is applied across the capillary. sciex.com The separation mechanism relies on the differential migration of analytes in the electric field. An analyte's migration speed is determined by its charge-to-size ratio. sciex.com The bulk flow of the buffer solution within the capillary, known as the electroosmotic flow (EOF), carries all species (cations, anions, and neutral molecules) toward the detector. sciex.com Cations move fastest as their own electrophoretic mobility is in the same direction as the EOF, while anions are retarded because they move against the EOF.

For the analysis of this compound, a low-pH buffer would ensure the compound is protonated and carries a positive charge. The electrophoretic mobility could then be measured to characterize and quantify the substance. researchgate.net The technique's high efficiency allows for the separation of structurally similar compounds, such as isomers, which can be challenging for other methods. nih.gov While specific applications of CE for the routine analysis of this compound are not extensively detailed in the literature, the principles of the technique and its successful application to other basic drugs and piperazine analogues demonstrate its significant potential in this area. unodc.orgnih.gov

Derivatization Techniques for Enhanced Analytical Detection and Specificity

Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte's structure to enhance its suitability for a particular analytical method. jfda-online.com For a compound like this compound, derivatization can be used to improve its chromatographic behavior, increase its volatility for GC analysis, or enhance its detectability by introducing a chromophoric or fluorophoric tag for UV or fluorescence detection in HPLC. nih.govjfda-online.comresearchgate.net

Piperazine itself does not absorb UV light, a property that can limit its detection in HPLC-UV systems. researchgate.net Derivatization with a UV-active reagent can overcome this limitation. For example, reacting a piperazine compound with reagents like benzaldehyde (B42025) or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) forms a stable, UV-active derivative, significantly lowering the limit of detection. researchgate.netresearchgate.net This approach allows for the trace analysis of piperazines using readily available HPLC-UV instrumentation. researchgate.net

In the context of GC-MS, derivatization is often used to improve the thermal stability and volatility of polar compounds containing -NH or -OH functional groups. jfda-online.com While this compound is amenable to direct GC analysis, derivatization can still be advantageous. Acylation, for instance, using fluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA), can create derivatives with improved chromatographic properties and significantly enhanced sensitivity, especially in negative chemical ionization (NCI) MS mode. jfda-online.com This is because the resulting fluoroacyl derivatives are highly electronegative, leading to a much stronger signal and lower detection limits. jfda-online.com

The primary goals of derivatizing this compound for analytical purposes include:

Improving Detection Limits: Introducing moieties that strongly absorb UV light or are highly responsive to fluorescence or electron capture detectors. nih.govresearchgate.net

Enhancing Chromatographic Separation: Modifying the molecule to reduce peak tailing and improve resolution from interfering substances. jfda-online.com

Increasing Volatility: Converting the compound into a more volatile form for GC analysis, allowing for elution at lower temperatures. jfda-online.com

Table 2: Common Derivatization Approaches for Piperazine-like Compounds

Derivatization Principle Reagent Example Purpose Analytical Technique Source(s)
Introduction of a Chromophore Benzaldehyde, NBD-Cl Forms a UV-active derivative for enhanced detection. HPLC-UV researchgate.net
Introduction of a Fluorophore 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) Forms a fluorescent derivative for highly sensitive detection. HPLC-FLD researchgate.net

| Fluoroacylation | Pentafluoropropionic anhydride (PFPA) | Increases volatility and improves sensitivity for electron capture or NCI-MS detection. | GC-ECD, GC-MS | jfda-online.com |

Applications and Future Directions in Chemical Research

Role as a Versatile Synthetic Building Block in Pharmaceutical Development

1-Methyl-2-phenylpiperazine serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceutical agents. chemimpex.comcymitquimica.com Its piperazine (B1678402) core, substituted with a methyl and a phenyl group, provides a scaffold that can be readily modified to create diverse bioactive molecules. chemimpex.com This structural versatility is particularly valuable in drug discovery and development. chemimpex.com

One of the primary applications of this compound is in the synthesis of drugs targeting the central nervous system, such as antidepressants and antipsychotics. chemimpex.com It is a key precursor for certain therapeutic agents designed to treat neurological disorders. chemimpex.com The ability to introduce various substituents onto the piperazine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules, a critical aspect of structure-activity relationship (SAR) studies in medicinal chemistry. mdpi.comsemanticscholar.org For instance, derivatives of phenylpiperazine have been investigated for their potential as anticancer agents, where the piperazine moiety can be protonated under physiological pH, influencing its interaction with biological targets. mdpi.com

The synthesis of complex pharmaceutical compounds often involves multiple steps, and this compound provides a reliable starting material or intermediate, facilitating the efficient construction of the final drug molecule. cymitquimica.comgoogle.com Its use streamlines the synthetic process for various approved drugs and new chemical entities under investigation. mdpi.com

Table 1: Examples of Phenylpiperazine Derivatives in Pharmaceutical Research

Derivative TypeTherapeutic Area of InterestResearch Focus
Substituted PhenylpiperazinesOncologyDevelopment of new anticancer agents by modifying the phenylpiperazine scaffold. mdpi.com
Fused with other heterocyclic ringsNeurologySynthesis of multi-target ligands for depression and other CNS disorders. semanticscholar.org
As a fragment in larger moleculesVariousUsed as a key building block in the synthesis of a wide range of bioactive compounds. chemimpex.comcymitquimica.com

Utility as a Pharmacological Probe in Neuropharmacology Research

Beyond its role as a synthetic intermediate, this compound and its analogs are valuable pharmacological probes for studying the central nervous system. chemimpex.com These compounds are utilized in neuropharmacological research to investigate receptor interactions and the mechanisms of action of potential new drugs. chemimpex.com

Specifically, phenylpiperazine derivatives have been shown to interact with various neurotransmitter systems, including serotonin (B10506) and norepinephrine (B1679862) pathways. lookchem.com As a selective serotonin and norepinephrine releasing agent, this compound itself is used in research to understand the effects of these neurotransmitters on brain function and behavior. lookchem.com This makes it a useful tool for studying conditions like depression, anxiety, and attention deficit disorders. lookchem.com

The ability of these compounds to bind to specific monoamine transporters, such as the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT), allows researchers to probe the molecular mechanisms of neurotransmitter reuptake. acs.org Understanding these interactions is crucial for the rational design of new drugs that can modulate neurotransmitter levels in the brain. The binding of phenylpiperazine analogs to these transporters can be studied to elucidate the structural basis for their activity. acs.org

Table 2: Neuropharmacological Research Applications of Phenylpiperazine Derivatives

Research AreaSpecific ApplicationKey Findings/Significance
Neurotransmitter ReleaseStudying the release of serotonin and norepinephrine. lookchem.comProvides insights into the mechanisms of action for potential antidepressants and anxiolytics. lookchem.comresearchgate.net
Receptor Binding StudiesInvestigating interactions with serotonin and dopamine transporters. acs.orgHelps in understanding the molecular basis of drug action and in designing more selective ligands. acs.org
In vivo Behavioral StudiesAssessing anxiolytic- and antidepressant-like effects in animal models. researchgate.netPreclinical evaluation of the therapeutic potential of new phenylpiperazine derivatives. researchgate.net

Exploration in Materials Science, Polymer Synthesis, and Advanced Materials

The applications of this compound extend beyond the life sciences into the realm of materials science. chemimpex.com The compound can serve as a precursor for the synthesis of polymers and other advanced materials. chemimpex.com Its ability to form stable complexes with various substrates makes it a useful component in creating innovative materials with customized properties. chemimpex.com

In polymer chemistry, phenylpiperazine-containing monomers can be synthesized and subsequently polymerized to create materials with specific optical and structural properties. For example, methacrylic polymers incorporating a 1-(4-nitrophenyl)piperazine (B103982) fragment have been synthesized and their properties investigated. acs.org The structure of the piperazine derivative, including the length of any side chains, can influence the final properties of the polymer, such as its glass transition temperature (Tg) and molecular weight (Mw). acs.org

Furthermore, the piperazine moiety can be incorporated into polymer structures to enhance their performance in applications like coatings and adhesives. chemimpex.com The unique chemical properties of the piperazine ring can contribute to improved adhesion, durability, and other desirable characteristics in the final material.

Emerging Research Areas and Unexplored Potentials in Chemical Biology

The versatility of the this compound scaffold suggests significant untapped potential in emerging areas of chemical biology. ontosight.ai As a "privileged pharmacophore," the piperazine ring is a common motif in a wide range of biologically active compounds, indicating its favorable properties for interacting with biological systems. semanticscholar.orgmdpi.com

Future research could focus on designing novel chemical probes based on the this compound structure to investigate new biological targets and pathways. The development of fluorescently labeled derivatives, for instance, could enable the visualization and tracking of specific cellular processes.

Moreover, the exploration of this compound and its derivatives in areas such as chemical genetics and proteomics could lead to the discovery of new protein-protein interactions or the identification of novel drug targets. The ability to synthesize libraries of diverse phenylpiperazine analogs provides a powerful tool for high-throughput screening and the discovery of new bioactive molecules. bohrium.com The continued investigation into the structure-activity relationships of these compounds will be crucial for unlocking their full potential in both fundamental research and therapeutic applications. vulcanchem.com

Q & A

Q. What safety protocols are recommended for handling 1-Methyl-2-phenylpiperazine in laboratory settings?

  • Methodological Answer :
    • Protective Equipment : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to minimize skin/eye exposure .
    • Ventilation : Work in a fume hood to avoid inhalation risks.
    • First Aid : For inhalation, move to fresh air; if unconscious, place in a stable side position. For skin contact, wash thoroughly with water .
    • Waste Disposal : Follow institutional guidelines for hazardous organic compounds.

Q. What synthetic routes are validated for synthesizing this compound and its analogs?

  • Methodological Answer :
    • Core Synthesis : Adapt methods from structurally similar piperazines. For example:

Acylation and Alkylation : React piperazine with methylating agents (e.g., methyl iodide) and aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Reductive Amination : Combine phenyl aldehydes with methylamine derivatives using catalysts like NaBH₄ .

  • Optimization : Adjust solvents (e.g., DCM vs. DMF) and reaction times (6–12 hours) to improve yield. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

Q. Which analytical techniques confirm the purity and structural integrity of this compound?

  • Methodological Answer :
    • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl and phenyl groups on the piperazine ring) .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
    • Chromatography :
  • HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection .
    • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 177) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Methodological Answer :
    • Variable Screening :
  • Catalysts : Test transition metals (e.g., CuSO₄ for click chemistry) or organocatalysts for regioselectivity .
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for solubility and reaction kinetics .
    • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound analogs?

  • Methodological Answer :
    • Cell Lines : Use prostate cancer models (DU 145, PC-3) for cytotoxicity assays. Measure IC₅₀ via MTT assays .
    • Mechanistic Studies :
  • Apoptosis : Assess DNA fragmentation (TUNEL assay) and caspase-3 activation .
  • Cell Cycle : Analyze phase distribution via flow cytometry (e.g., G1/S arrest) .

Q. How do structural modifications to the piperazine ring affect biological activity?

  • Methodological Answer :
    • SAR Strategies :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate receptor binding .
  • Hybridization : Link piperazine to thiazolidinone or thiourea moieties to enhance anticancer activity .
    • Computational Modeling :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like 5-HT receptors .
  • DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

Notes

  • Contradictions : Discrepancies in synthetic yields may arise from solvent polarity or catalyst efficiency. Systematic optimization is critical .
  • Methodological Rigor : Prioritize peer-reviewed protocols (e.g., SHELX for crystallography , DFT for SAR ).

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Feasible Synthetic Routes

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1-Methyl-2-phenylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.